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molecular formula C14H24O2 B8596659 7-Tetradecynoic acid CAS No. 55182-86-0

7-Tetradecynoic acid

Cat. No. B8596659
M. Wt: 224.34 g/mol
InChI Key: PSCRCHKVKCIYOU-UHFFFAOYSA-N
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Patent
US04563348

Procedure details

A solution of 7-tetradecyne-1-ol (2.10 g) in acetone (100 ml) was added dropwise to a vigorously stirred solution of 20 ml of 1M CrO3 in 10N H2SO4 cooled in ice. The addition took 30 hours after which 5 ml of isopropyl alcohol was added and the reaction mixture was filtered. The filtrate was diluted with 50 ml of water and extracted five times with ether. The combined organic phases were washed with water and saturated NaCl solution. The ether solution was then washed two times with 2N NaOH. The combined basic washes were extracted again with ether and acidified with 6 N HCl. Extraction with CHCl3 (3 times), drying (MgSO4) and removal of solvent under reduced pressure gave 1.95 g of 7-tetradecynoic acid as a yellow oil, which solidified on standing.
Quantity
2.1 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C([OH:19])(C)C>CC(C)=O.OS(O)(=O)=O>[C:1]([OH:19])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(CCCCCC#CCCCCCC)O
Name
CrO3
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
ADDITION
Type
ADDITION
Details
The addition
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted five times with ether
WASH
Type
WASH
Details
The combined organic phases were washed with water and saturated NaCl solution
WASH
Type
WASH
Details
The ether solution was then washed two times with 2N NaOH
EXTRACTION
Type
EXTRACTION
Details
The combined basic washes were extracted again with ether
EXTRACTION
Type
EXTRACTION
Details
Extraction with CHCl3 (3 times)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and removal of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(CCCCCC#CCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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